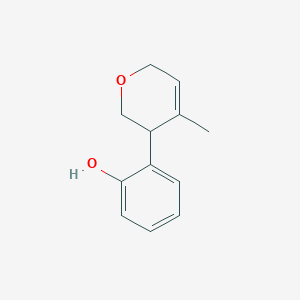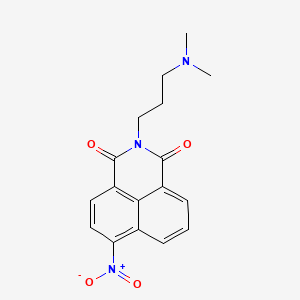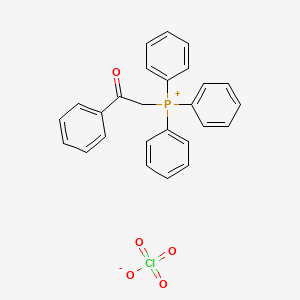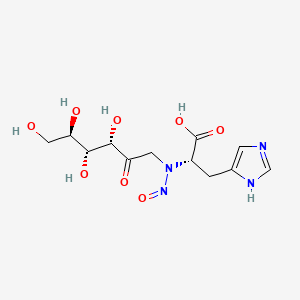silyl CAS No. 93522-47-5](/img/structure/B14349844.png)
[(2-Nitrophenyl)methoxy](diphenyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)methoxysilyl is an organosilicon compound that features a silyl group bonded to a methoxy group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methoxysilyl can be achieved through several methods. One common approach involves the reaction of diphenylchlorosilane with 2-nitrophenol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyl ether linkage.
Industrial Production Methods
Industrial production of (2-Nitrophenyl)methoxysilyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methoxysilyl undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
(2-Nitrophenyl)methoxysilyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methoxysilyl involves its interaction with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The nitrophenyl group can participate in electron transfer processes, influencing the reactivity of the compound. The methoxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
(2-Nitrophenyl)methoxysilyl can be compared with other silyl ethers such as:
Trimethylsilyl ethers: Commonly used as protecting groups for alcohols, but (2-Nitrophenyl)methoxysilyl offers additional functionality due to the nitrophenyl group.
Tert-Butyldimethylsilyl ethers: Known for their stability, but (2-Nitrophenyl)methoxysilyl provides unique reactivity due to the presence of the nitro group.
Triisopropylsilyl ethers: Provide steric hindrance, but (2-Nitrophenyl)methoxysilyl offers different electronic properties.
Properties
CAS No. |
93522-47-5 |
|---|---|
Molecular Formula |
C19H16NO3Si |
Molecular Weight |
334.4 g/mol |
InChI |
InChI=1S/C19H16NO3Si/c21-20(22)19-14-8-7-9-16(19)15-23-24(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
InChI Key |
GRJDFWYERMQLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)OCC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)




![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)

![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
